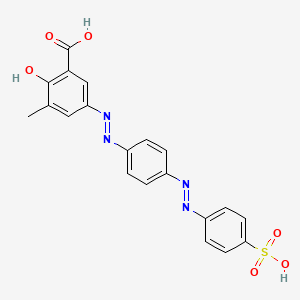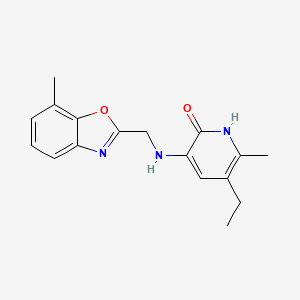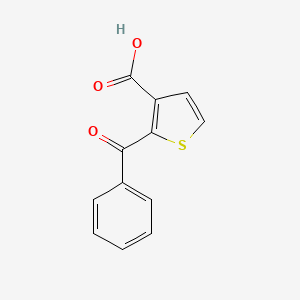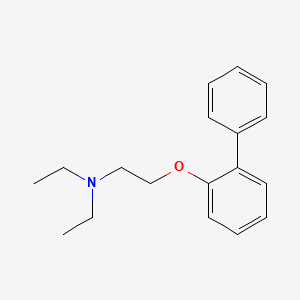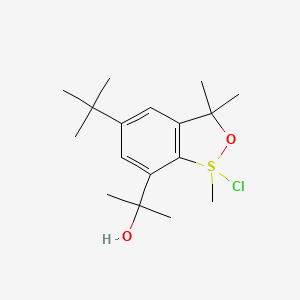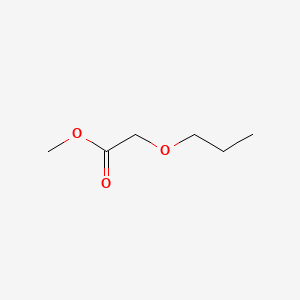
Methyl propoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl propoxyacetate can be synthesized through the esterification of propoxyacetic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous esterification process. This involves the reaction of propoxyacetic acid with methanol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is distilled off to separate it from the unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl propoxyacetate undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Propoxyacetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl propoxyacetate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mecanismo De Acción
The mechanism of action of methyl propoxyacetate primarily involves its solvent properties. It can dissolve various organic compounds, facilitating their reactions and interactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different molecular structure.
Methyl butyrate: An ester with a similar molecular formula but different chemical properties.
Uniqueness
Methyl propoxyacetate is unique due to its specific molecular structure, which imparts distinct solvent properties. It has a higher boiling point and different reactivity compared to similar esters, making it suitable for specific industrial applications .
Propiedades
Número CAS |
17640-30-1 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
methyl 2-propoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3 |
Clave InChI |
AVVSSORVCLNBOS-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


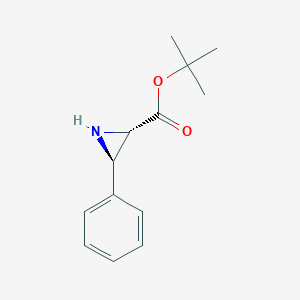
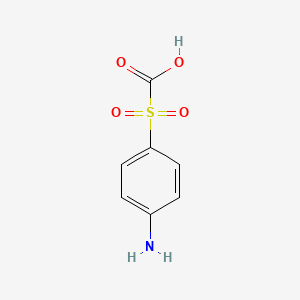
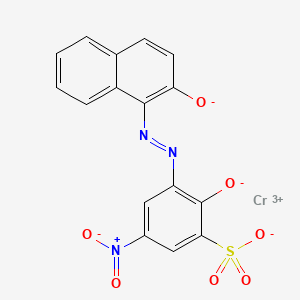


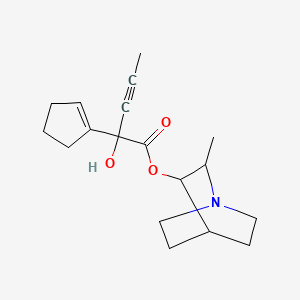
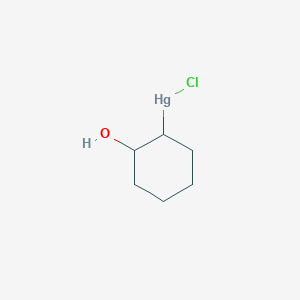
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
